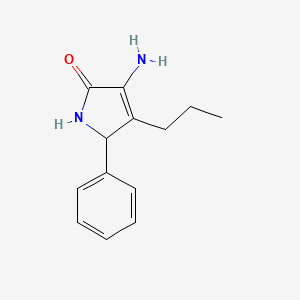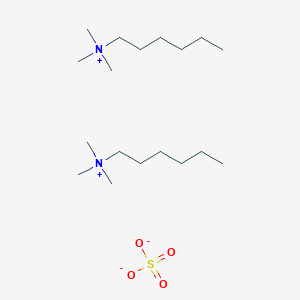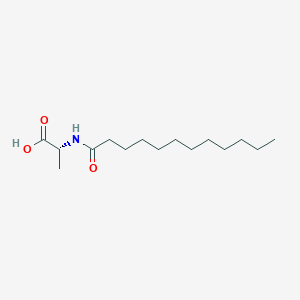
2H-Pyrrol-2-one, 3-amino-1,5-dihydro-5-phenyl-4-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 3-amino-1,5-dihydro-5-phenyl-4-propyl- is a heterocyclic compound with significant biological and pharmacological properties. This compound belongs to the class of 1,5-dihydro-2H-pyrrol-2-ones, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones can be achieved through various methods. One notable method involves an uncatalyzed one-pot pseudo-four-component reaction of ethyl pyruvate, anilines, and aldehydes in n-hexane as a solvent under reflux conditions . This method is advantageous due to its simplicity, high yield, and the use of non-toxic and inexpensive solvents.
Another approach involves the thermal decomposition of 1,3-disubstituted urea derivatives of 5-spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are prepared via their reaction with carbodiimides .
Industrial Production Methods
Industrial production methods for 3-amino-1,5-dihydro-2H-pyrrol-2-ones typically involve scalable and practical synthesis routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block for pharmaceuticals, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1,5-dihydro-2H-pyrrol-2-ones undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.
Substitution: Substitution reactions, particularly involving the amino group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Aplicaciones Científicas De Investigación
3-amino-1,5-dihydro-2H-pyrrol-2-ones have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of various organic molecules.
Industry: They are used in the development of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-1,5-dihydro-2H-pyrrol-2-ones involves interactions with specific molecular targets and pathways. These compounds can act as inhibitors of enzymes or receptors, modulating various biological processes. For example, they may inhibit protein-protein interactions or enzyme activities, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,5-dihydro-2H-pyrrol-2-ones and pyrrolidinone derivatives. Examples include:
- 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-ones
Uniqueness
The uniqueness of 3-amino-1,5-dihydro-2H-pyrrol-2-ones lies in their amino substitution at the 3-position, which imparts distinct biological and pharmacological properties. This substitution enhances their potential as bioactive agents and intermediates in organic synthesis .
Propiedades
Número CAS |
61049-86-3 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
4-amino-2-phenyl-3-propyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C13H16N2O/c1-2-6-10-11(14)13(16)15-12(10)9-7-4-3-5-8-9/h3-5,7-8,12H,2,6,14H2,1H3,(H,15,16) |
Clave InChI |
YHYNTCYXCOWDRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)NC1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)




![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)





